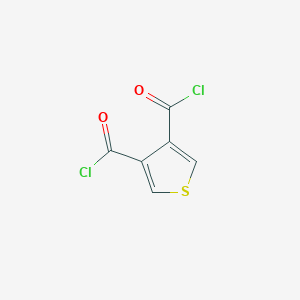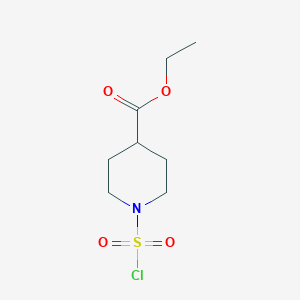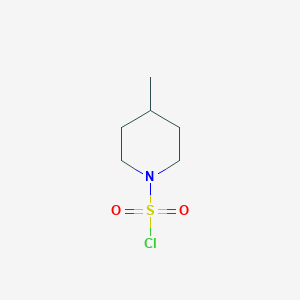
Thiophene-3,4-dicarbonyl dichloride
Übersicht
Beschreibung
Thiophene-3,4-dicarbonyl dichloride, also known as 3,4-Thiophenedicarbonyl dichloride (9CI), is a chemical compound with the molecular formula C6H2Cl2O2S . It is used in research and development .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene-3,4-dicarbonyl dichloride has a molecular weight of 209.05 . It has a boiling point of 293.2±20.0 °C and a density of 1.586±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Thiophene Derivatives
Thiophene-3,4-dicarbonyl dichloride is used in synthesizing various thiophene derivatives. For instance, it has been employed to create pyrazolyl and 3-methylpyrazolyl substituted compounds. These derivatives are significant for their planar structure and potential applications in molecular design (Khan, Khan, Shahzad, & Noor, 2015).
2. Precursor for Conducting Polymers
It serves as a precursor in the preparation of new conducting polymers, which are valuable in electronics. The synthesis of thiophene derivatives, such as 3,4-bis[(methoxycarbonyl)methyl]thiophene, leads to materials that are potentially useful in electronic applications (Fazio, Gabriele, Salerno, & Destri, 1999).
3. Building Block for Unsymmetrical Thiophenes
Thiophene-3,4-dicarbonyl dichloride is a versatile building block for constructing unsymmetrical thiophenes. This includes its use in stepwise regiospecific substitutions and palladium-catalyzed cross-coupling reactions, leading to a variety of structurally diverse thiophene compounds (Ye & Wong, 1997).
4. Electrochemical and Computational Analysis
In the field of electrochemistry, thiophene-3,4-dicarbonyl derivatives have been analyzed for their structural, electrochemical, and electronic properties. These studies contribute to understanding the material's potential in electrical energy storage and other applications (Zhou, Hernández-Burgos, Burkhardt, Qian, & Abruña, 2013).
5. Full Functionalization of Thiophene Ring
It has enabled the full functionalization of all four positions on the thiophene ring, a significant advancement in thiophene chemistry. This includes the synthesis of 3,4-difunctionalized dichlorothiophenes, which are crucial intermediates for various thiophene-based compounds (Piller & Knochel, 2009).
6. Templateless Electropolymerization
Thiophene derivatives, including those derived from thiophene-3,4-dicarbonyl dichloride, have been used in templateless electropolymerization. This process leads to nanoporousstructures with applications in water harvesting systems, separation membranes, opto-electronic devices, and sensors (Sow, Drame, Thiam, Orange, Sène, Dieng, Guittard, & Darmanin, 2020).
7. Optical and Photophysical Properties
The postfunctionalization of poly(3-hexylthiophene) with thiophene-3,4-dicarbonyl derivatives allows for the study of electronic and steric effects on the optical and photophysical properties of poly(thiophene)s. This includes an investigation into how various functional groups can influence the fluorescence yield and solid-state emission of these materials (Li, Vamvounis, & Holdcroft, 2002).
8. Formation of High Surface Area Microporous Polymers
Thiophene-3,4-dicarbonyl dichloride derivatives have been used to synthesize high surface area conjugated microporous polymers. These polymers, with significant microporosity, have potential applications in organic electronics and optoelectronics due to their promising structural and electronic properties (Jiang, Laybourn, Clowes, Khimyak, Bacsa, Higgins, Adams, & Cooper, 2010).
9. Radiation-Induced Oligomerization
Research has been conducted on the radiation-induced oligomerization of thiophene derivatives, including those derived from thiophene-3,4-dicarbonyl dichloride. This study is significant for understanding the radical cation formation and oxidative coupling processes, which are vital for oligomerization and have implications in materials science (Michalski, Sikora, Adamus, & Marcinek, 2010).
Safety And Hazards
Zukünftige Richtungen
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Eigenschaften
IUPAC Name |
thiophene-3,4-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2O2S/c7-5(9)3-1-11-2-4(3)6(8)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBZMKZUKLTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565655 | |
| Record name | Thiophene-3,4-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-3,4-dicarbonyl dichloride | |
CAS RN |
33527-26-3 | |
| Record name | Thiophene-3,4-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)


![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)








